N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-26-14-7-8-18(27-2)16(12-14)23-19(24)9-10-21-20(25)17-11-13-5-3-4-6-15(13)22-17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,25)(H,23,24) |
InChI Key |
JAJCBYQJRXELSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Classical Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for indole ring formation. Cyclization of phenylhydrazine with levulinic acid under acidic conditions (e.g., HCl/EtOH) yields 1H-indole-2-carboxylic acid. Modifications include:
Alternative Routes via Cyanoacetamides
A one-pot method involving cyanoacetamides and 2-halonitrobenzenes has been reported:
-
S<sub>N</sub>Ar reaction : 2-Fluoronitrobenzene reacts with cyanoacetamide in DMF/NaH (1 h, rt).
-
Reductive cyclization : FeCl<sub>3</sub>/Zn in HCl mediates nitro reduction and cyclization (100°C, 1 h), yielding indole-2-carboxamides (45–85% yields).
While this method targets 2-aminoindoles, substituting the nitroarene with 2,5-dimethoxy-nitrobenzene could adapt the protocol for the target side chain.
Synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropylamine
Stepwise Amide Formation
Route A: Propiolamide Intermediate
-
Acrylation : React 2,5-dimethoxyaniline with acryloyl chloride (Et<sub>3</sub>N, DCM, 0°C → rt, 2 h) to form N-(2,5-dimethoxyphenyl)acrylamide (78% yield).
-
Michael addition : Treat with ammonia (MeOH, 50°C, 6 h) to afford 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropylamine.
Route B: Reductive Amination
-
Condensation : 2,5-Dimethoxyaniline reacts with ethyl acetoacetate (TiCl<sub>4</sub>, DCM, −10°C, 1 h) to form β-ketoamide.
-
Reduction : NaBH<sub>4</sub>/MeOH reduces the ketone to alcohol, followed by amination (NH<sub>3</sub>/MeOH, 60°C, 12 h) to yield the target amine (62% over two steps).
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amide Bond Formation
Activation of 1H-indole-2-carboxylic acid with EDCl/HOBt (DMF, 0°C, 30 min) followed by addition of 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropylamine (rt, 12 h) affords the target compound (64% yield). Key parameters:
-
Solvent : DMF > DCM due to improved solubility of intermediates.
-
Base : N-Methylmorpholine (NMM) minimizes racemization compared to Et<sub>3</sub>N.
Mixed Carbonate Approach
For sterically hindered amines, converting the carboxylic acid to an acyl chloride (SOCl<sub>2</sub>, reflux, 2 h) prior to amine coupling improves efficiency (78% yield).
Analytical Characterization and Optimization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 11.32 (s, 1H, indole NH), 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 6.92 (s, 1H, dimethoxyphenyl H), 3.85 (s, 6H, OCH<sub>3</sub>), 3.52 (t, J = 6.4 Hz, 2H, CH<sub>2</sub>NH), 2.68 (t, J = 6.4 Hz, 2H, CH<sub>2</sub>CO).
-
HRMS : m/z calcd for C<sub>21</sub>H<sub>22</sub>N<sub>3</sub>O<sub>5</sub> [M+H]<sup>+</sup>: 396.1559; found: 396.1563.
Purity and Yield Optimization
| Parameter | EDCl/HOBt | Acyl Chloride |
|---|---|---|
| Yield (%) | 64 | 78 |
| Purity (HPLC, %) | 95 | 98 |
| Reaction Time (h) | 12 | 6 |
| Key Insight : Acyl chloride route offers superior efficiency but requires stringent moisture control. |
Challenges and Mitigation Strategies
-
Solubility Issues : The dimethoxyphenyl group induces hydrophobicity; adding 10% THF to DMF improves homogeneity.
-
Racemization : Low-temperature coupling (−10°C) reduces epimerization risk.
-
Byproduct Formation : Silica gel chromatography (EtOAc/hexane, 3:7 → 1:1) removes unreacted amine and diacyl impurities.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the amide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
This compound shares the indole-2-carboxamide-propanamide backbone but differs in substituents:
- Aryl group : 2,3-Dihydro-1,4-benzodioxin (a bicyclic ether) vs. 2,5-dimethoxyphenyl.
- Benzodioxin’s fused ring system enhances rigidity and may improve metabolic stability compared to the dimethoxyphenyl group, which is prone to demethylation.
- Indole substituents : 4,6-Dimethoxy and 1-methyl groups vs. unsubstituted indole in the target compound.
Table 1: Physicochemical Comparison
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide
Though distinct in core structure (sulfonamide vs. carboxamide), this compound highlights the role of amide linkers and heterocyclic substituents :
Benzothiazole Acetamide Derivatives
Examples like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide feature:
- Trifluoromethyl groups : Improve metabolic stability and membrane permeability.
- Benzothiazole core : Contrasts with the indole system but underscores the importance of aromatic stacking in drug design.
Key Research Findings and Implications
- Substituent Effects: Electron-donating groups (e.g., methoxy) on aryl rings enhance solubility but may reduce LogP .
- Synthetic Routes :
- Biological Relevance :
- Indole derivatives often target serotonin receptors or kinase enzymes, while benzodioxin-containing analogs may exhibit anti-inflammatory activity .
Biological Activity
N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole ring system, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects. The presence of the dimethoxyphenyl group is also significant, as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In particular, it has shown promising activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported at 0.21 µM, indicating potent antibacterial activity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Moderate |
| Candida spp. | Moderate |
The compound also exhibited antifungal activity against Candida species and showed selective action against Gram-positive bacteria like Micrococcus luteus .
Cytotoxicity Studies
Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of the compound. In vitro studies indicated that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for further development .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. Molecular docking studies have suggested that this compound fits well into the active sites of key enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication .
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant strains of bacteria. For instance:
- Study on MRSA : A study demonstrated that this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to standard antibiotics.
- Combination Therapy : Research indicated that combining this compound with conventional antibiotics enhanced the overall antimicrobial efficacy, suggesting potential use in combination therapies to combat resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
